2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-3-5-8(2)10(7)13-11-12-9(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWEQNQNVYRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dimethylaniline with thioglycolic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Condensation Reaction: 2,6-Dimethylaniline reacts with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate Schiff base.
Cyclization: The intermediate Schiff base undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one. A series of substituted thiazolidinones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study synthesized several novel thiazolidinone derivatives and assessed their cytotoxicity against Dalton’s lymphoma ascites (DLA) cells. The compounds were tested at varying concentrations (10 to 200 mcg/ml). Among them, several exhibited significant cytotoxic effects superior to doxorubicin hydrochloride, a standard chemotherapy drug. Notably, compounds with specific substitutions showed IC50 values indicating potent activity against cancer cells .
| Compound | IC50 (µg/ml) | Cell Line |
|---|---|---|
| Compound A | 0.54 | MCF-7 |
| Compound B | 0.24 | HepG2 |
| Doxorubicin | 0.5 | MCF-7 |
Antimicrobial Properties
Thiazolidinones have also been investigated for their antimicrobial properties. The compound this compound was part of studies assessing the antimicrobial efficacy against various pathogens.
Case Study: Antimicrobial Screening
In a comparative study, thiazolidinone derivatives were screened for their antimicrobial activity using the zone of inhibition method against standard pathogens. The results indicated that certain derivatives had better efficacy than ciprofloxacin, a commonly used antibiotic.
| Compound | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| Compound IV | 20 | Ciprofloxacin (15) |
| Compound V | 22 | Ciprofloxacin (15) |
Sphingosine-1-Phosphate Receptor Modulation
Another promising application of thiazolidinone derivatives is in modulating sphingosine-1-phosphate receptors (S1P). These receptors are implicated in various physiological processes and diseases.
Case Study: S1P Receptor Agonists
A high-throughput screening campaign identified thiazolidinone derivatives as potential S1P receptor agonists. These compounds exhibited selectivity and potency, suggesting their potential use in treating conditions such as viral infections and thrombocytopenia .
Synthetic Strategies and Structure-Activity Relationships
The synthesis of thiazolidinones often involves innovative synthetic strategies that enhance their biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds.
Case Study: SAR Analysis
Research has shown that specific substitutions on the thiazolidinone scaffold significantly affect biological activity. For instance, modifications at the phenyl ring or the imino group can enhance receptor binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
This compound: Known for its antimicrobial and anticancer properties.
This compound: Exhibits anti-inflammatory and antioxidant activities.
This compound: Used as a precursor for the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits
Biological Activity
Overview
2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of 2,6-dimethylaniline with thioglycolic acid under reflux conditions. The reaction is facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), leading to the formation of an intermediate Schiff base that subsequently cyclizes to yield the thiazolidinone ring structure.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The mechanism involves the disruption of essential cellular processes in pathogens, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. Preclinical studies suggest that it reduces inflammatory markers and mediates pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa and A549. The compound activates both intrinsic and extrinsic apoptosis pathways, leading to cell death in tumor cells .
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| MCF-7 | 18 | Intrinsic pathway activation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : It inhibits enzymes critical for microbial survival.
- Apoptotic Pathways : In cancer cells, it activates signaling pathways that lead to programmed cell death .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of thiazolidinones showed improved activity against resistant strains of bacteria compared to standard antibiotics.
- Cancer Treatment : In vivo studies on mice indicated that treatment with this compound significantly reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one, and how can purity be optimized?
- Methodology : The compound is synthesized via cyclocondensation of thiosemicarbazides with appropriate ketones or aldehydes under reflux conditions. Key steps include temperature control (60–80°C) and reaction times of 6–12 hours. Purification involves column chromatography using silica gel and ethyl acetate/hexane eluents, followed by recrystallization from ethanol . Elemental analysis (C, H, N) and HRMS are critical for confirming purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing thiazolidinone derivatives like this compound?
- Analytical Approach :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690–1700 cm⁻¹, C=N imine stretch at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 325.12 for C₁₇H₁₇N₂OS) .
Q. What preliminary biological activities have been reported for this compound?
- Findings : In vitro studies using Dalton’s lymphoma ascites (DLA) cells demonstrated 62% tumor inhibition at 100 µg/mL, comparable to doxorubicin at the same concentration. Activity is attributed to the electron-withdrawing 2,6-dimethylphenyl group enhancing cellular uptake .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the optimization of this compound for anticancer applications?
- Experimental Design :
- Substituent Variation : Compare analogues with halogenated (e.g., 4-chlorophenyl) or electron-donating groups (e.g., 4-methylphenyl) to assess impact on cytotoxicity .
- In Silico Modeling : Use molecular docking to predict interactions with targets like tubulin or topoisomerase II. Validate with enzyme inhibition assays .
- Pharmacokinetics : Evaluate metabolic stability via microsomal assays and plasma protein binding studies .
Q. How should researchers address contradictions in genotoxicity data for thiazolidinone derivatives?
- Data Analysis Framework :
- Assay Selection : Use bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays to cross-validate results. For example, E. coli WP2uvrA assays showed no mutagenicity up to 1 mM/plate .
- Dose Dependency : Assess toxicity at concentrations exceeding therapeutic ranges (e.g., 10× IC₅₀) to identify threshold effects.
- Mechanistic Studies : Probe reactive oxygen species (ROS) generation or DNA adduct formation using comet assays .
Q. What experimental strategies are recommended for evaluating in vivo efficacy and safety?
- Protocol Design :
- Animal Models : Use xenograft mice inoculated with DLA cells. Administer the compound intraperitoneally (10–50 mg/kg/day) for 14 days, monitoring tumor volume and survival rates .
- Toxicokinetics : Measure plasma half-life (t₁/₂) and organ accumulation via LC-MS/MS. Histopathological analysis of liver and kidney tissues is critical for detecting off-target effects .
Q. How can researchers resolve discrepancies in reported biological activities across similar thiazolidinone derivatives?
- Systematic Approach :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends. Use multivariate regression to correlate structural features with activity .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiazolidinone ring .
- Bioactivity Validation : Include positive controls (e.g., doxorubicin for cytotoxicity, MNNG for mutagenicity) and triplicate measurements to ensure reproducibility .
- Data Reporting : Use CONSORT guidelines for in vivo studies and MIAME standards for omics data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
